3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid
Description
Properties
Molecular Formula |
C10H4ClF3O2 |
|---|---|
Molecular Weight |
248.58 g/mol |
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-ynoic acid |
InChI |
InChI=1S/C10H4ClF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h2-3,5H,(H,15,16) |
InChI Key |
IGPHQJKVANYPEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzene with propiolic acid under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product through a series of steps involving oxidative addition, transmetalation, and reductive elimination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propiolic acid moiety to an alkene or alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted derivatives, such as amines or thiols .
Scientific Research Applications
3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
3-(2-Trifluoromethylphenyl)propionic Acid (CAS: 94022-99-8)
- Molecular Formula : C₁₀H₉F₃O₂
- Molar Mass : 218.17 g/mol
- Key Differences :
- Substituent positions: The trifluoromethyl group is at position 2 on the phenyl ring, compared to positions 2 (Cl) and 5 (-CF₃) in the target compound.
- Functional group: Propionic acid (CH₂CH₂COOH) vs. propiolic acid (C≡C-COOH), leading to differences in acidity and reactivity.
- Purity : Available at >98.0% purity .
2-Chloro-5-(trifluoromethyl)phenol (CAS: 40889-91-6)
- Molecular Formula : C₇H₄ClF₃O
- Molar Mass : 200.56 g/mol
- Key Differences: Functional group: Phenol (-OH) instead of propiolic acid. Substituents: Chlorine and -CF₃ at positions 2 and 5, mirroring the target compound.
- Impact: The phenolic -OH group increases acidity (pKa ~10) compared to the carboxylic acid group (pKa ~4-5) in the target compound. This makes it less suitable for applications requiring stable anion formation .
3-(3-Chloro-5-fluorophenyl)acrylic Acid (CAS: 936366-61-9)
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid (CAS: 175276-60-5)
- Molecular Formula : C₁₂H₆ClF₃O₃
- Molar Mass : 290.63 g/mol
- Key Differences :
- Core structure: Furan ring instead of benzene.
- Substituents: Chlorine at position 4 and -CF₃ at position 2 on the furan.
- Impact : The furan’s oxygen atom introduces polarity, improving water solubility but reducing metabolic stability compared to aromatic benzene derivatives .
Comparative Analysis of Physical and Chemical Properties
Biological Activity
3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound possesses the following structural formula:
- Molecular Formula : C11H7ClF3O2
- Molecular Weight : 270.62 g/mol
The presence of the trifluoromethyl group and the chloro substituent on the phenyl ring contributes to its unique chemical properties, influencing its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound may exert its effects through:
- Inhibition of Enzyme Activity : It has been shown to inhibit specific enzymes that play roles in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Signaling Pathways : The compound may influence signaling cascades related to cell proliferation and apoptosis, affecting cancer cell growth and survival.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. A study demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines in vitro. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies revealed that it reduces inflammatory markers and cytokine production in models of acute inflammation, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Case Studies
- In Vitro Anticancer Study : A recent study evaluated the effect of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Animal Model for Inflammation : In a murine model of arthritis, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory cytokines compared to control groups, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes for 3-(2-Chloro-5-(trifluoromethyl)phenyl)propiolic acid?
- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Sonogashira coupling, between 2-chloro-5-(trifluoromethyl)phenyl halides and propiolic acid derivatives. For example:
- Step 1 : Activation of the aryl halide (e.g., using Pd(PPh₃)₄/CuI catalysts in anhydrous THF under nitrogen) .
- Step 2 : Oxidation of intermediates (e.g., methyl esters to carboxylic acids via KMnO₄ or CrO₃ in acidic conditions) .
Key Considerations : Optimize reaction time (12–24 hr) and temperature (60–80°C) to avoid decomposition of the trifluoromethyl group.
Q. How can the compound’s purity and structural integrity be validated?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ≈ -60 to -65 ppm) and ¹H NMR for aromatic protons.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 277.0).
- HPLC-PDA : Purity >98% with C18 columns (acetonitrile/water + 0.1% formic acid gradient) .
Q. What are the critical stability considerations for storage and handling?
- Methodological Answer :
- Storage : Store at 2–8°C in amber vials under inert gas (argon) to prevent hydrolysis of the chloro and trifluoromethyl groups.
- Handling : Use anhydrous conditions (glovebox) for reactions, as moisture may degrade the propiolic acid moiety .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl group influence reactivity in nucleophilic aromatic substitution?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, activating the aryl ring for nucleophilic attack at the para position. Computational studies (DFT/B3LYP) predict:
- Reactivity Hotspots : Enhanced electrophilicity at C-4 of the phenyl ring (LUMO maps).
- Experimental Validation : Kinetic studies under varying pH (e.g., 7–12) using NaSH or NH₃ as nucleophiles .
Q. What analytical strategies are effective for detecting trace amounts in environmental matrices?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for water samples.
- Quantification : LC-MS/MS with electrospray ionization (ESI⁻) achieves detection limits of 0.1 ng/L. Use m/z 277→232 transition for quantification .
Validation : Spike-and-recovery experiments in river water (recovery: 85–110%) .
Q. How can computational models predict the compound’s environmental persistence?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
